

A Technical Guide to the Applications of Chromotrope FB in Histological Staining

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Chromotrope FB**, a synthetic azo dye, and its principal applications in modern histology. It details the dye's physicochemical properties, its role in key staining methodologies, and the underlying mechanisms of action that make it invaluable for differentiating tissue components.

Physicochemical Properties of Chromotrope FB

Chromotrope FB, also known as Acid Red 14, is an anionic monoazo dye valued for its vibrant red color and its utility as a plasma and cytoplasmic stain.[1] Its properties are summarized below.



Property	Value	Reference(s)
Synonyms	Acid Red 14, Mordant Blue 79, Azorubine, Carmoisine	[1][2][3]
Colour Index (C.I.) No.	14720	[2]
CAS Number	3567-69-9	[2]
EC Number	222-657-4	[2]
Empirical Formula	C20H12N2Na2O7S2	[2]
Molecular Weight	502.43 g/mol	[2]
Appearance	Bright orange-red powder	[1]
Melting Point	>275 °C	[2]
Absorption Maxima (λmax)	513-519 nm, 320-326 nm, 214- 220 nm (in H ₂ O)	

Core Applications in Histology

Chromotrope FB is predominantly used as a component of polychromatic staining solutions, most notably in trichrome methods designed to differentiate muscle and cytoplasm from collagenous connective tissue.

Gomori's One-Step Trichrome Stain

The most prominent application of **Chromotrope FB** is as the primary plasma stain in Gomori's trichrome method.[4][5] This one-step technique is highly valued in pathology for assessing fibrosis in liver and kidney biopsies, as well as for diagnosing certain muscle pathologies, such as mitochondrial myopathies.[5][6]

In this method, **Chromotrope FB** is combined with a connective tissue fiber stain (e.g., Fast Green FCF or Aniline Blue) in a solution containing phosphotungstic acid and glacial acetic acid.[4][5] The resulting differential staining pattern is as follows:

Nuclei: Black or blue-black (from the hematoxylin counterstain)



- Cytoplasm, Muscle, Keratin: Red
- Collagen, Mucin: Green or Blue

Masson's Trichrome Stain (Substitute)

While Masson's Trichrome traditionally uses Biebrich Scarlet or Xylidine Ponceau as the red cytoplasmic stain, Chromotrope 2R (a closely related dye) can be used as a replacement.[7][8] This highlights the utility of chromotrope dyes in multi-step trichrome procedures where sequential staining and differentiation are required.

Lendrum's Method for Eosinophils

A specialized application involves using Chromotrope 2R in a phenol solution to specifically stain the granules of eosinophils a bright red, making them easily identifiable.[7][9]

Mechanism of Staining in Trichrome Methods

The efficacy of trichrome staining relies on the differential binding of acid dyes of varying molecular sizes, which is controlled by tissue permeability and the use of a polyacid, such as phosphotungstic acid.[10]

- Initial Staining: All tissue elements are initially stained by the small, red anionic dye (Chromotrope FB).
- Role of Phosphotungstic Acid: The large phosphotungstic acid anions are believed to displace the red dye from tissues with high permeability, such as collagen fibers. However, in denser tissues like cytoplasm and muscle, the red dye is trapped and remains.
- Counterstaining: A larger anionic counterstain (Aniline Blue or Fast Green FCF) is then
 introduced. This large molecule can now bind to the collagen fibers from which the smaller
 red dye was displaced, staining them blue or green.

This selective displacement and sequential staining result in the characteristic red-onblue/green contrast that is the hallmark of trichrome techniques.

Experimental Protocols



The following are detailed protocols for the most common applications of **Chromotrope FB**.

Protocol 1: Gomori's One-Step Trichrome for Paraffin Sections

This protocol is adapted from standard histological procedures for formalin-fixed, paraffinembedded (FFPE) tissue.[6][11][12]

A. Reagent Preparation:

- Bouin's Fluid: Saturated Picric Acid (75 ml), Formalin (25 ml), Glacial Acetic Acid (5 ml).
- Weigert's Iron Hematoxylin: Mix equal parts of Solution A (1% Hematoxylin in 95% Ethanol) and Solution B (4% Ferric Chloride in distilled water containing 1% HCl). This working solution is stable for several days.[12]
- Gomori's Trichrome Stain Solution:
 - Chromotrope 2R (or Chromotrope FB): 0.6 g[11]
 - Fast Green FCF (or Light Green SF): 0.3 g[11]
 - Phosphotungstic Acid: 0.6 g[11]
 - Glacial Acetic Acid: 1.0 ml
 - Distilled Water: 100 ml
 - Adjust pH to 3.4 with 1N NaOH.[4]
- Differentiating Solution: 0.2% 1% Acetic Acid in distilled water.[11][12]
- B. Staining Procedure:
- Deparaffinize sections and rehydrate to distilled water.[11][12]
- Mordanting: Place slides in Bouin's Fluid, preheated to 56°C, for 1 hour. (This step is optional
 for formalin-fixed tissue but improves stain quality).[11][12]



- Rinse in running tap water until the yellow color is completely removed (5-10 minutes).[12]
- Nuclear Staining: Stain in working Weigert's Iron Hematoxylin for 10 minutes.[12]
- Rinse in running tap water for 5-10 minutes.[12]
- Trichrome Staining: Immerse slides in the Gomori's Trichrome stain solution for 15-20 minutes.[11][12]
- Differentiation: Rinse briefly in 0.2% Acetic Acid solution for a few seconds to 1 minute.[11]
 [12]
- Dehydration: Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol. [4][11]
- Clearing: Clear in three changes of xylene or a xylene substitute.[4][11]
- Mounting: Mount with a resinous mounting medium.

Protocol 2: Modified Gomori's Trichrome for Frozen Sections

This protocol is designed for snap-frozen muscle tissue sections cut on a cryostat.[4][5]

- A. Sample Preparation:
- Cut 10-16 µm sections from snap-frozen tissue blocks in a cryostat. [4][5]
- Mount on coverslips or slides. Fixation is generally not required.[4][5]
- B. Staining Procedure:
- Nuclear Staining: Immerse sections in Harris Hematoxylin for 5 minutes.[5]
- Wash thoroughly with tap water.[5]
- Trichrome Staining: Immerse in Gomori's Trichrome solution for 10 minutes.

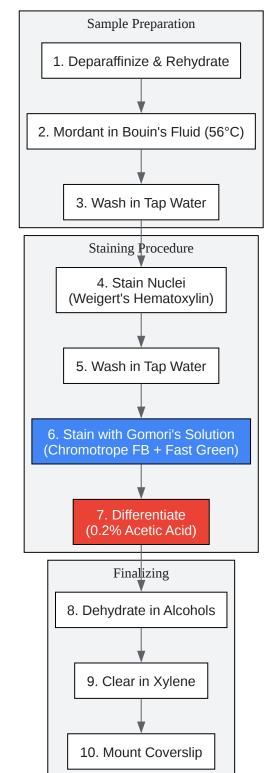


- Differentiation: Dip slides briefly in 0.2% Acetic Acid.[5]
- Dehydration: Transfer directly to 95% ethanol, followed by two changes of 100% ethanol.[5]
- Clearing: Clear in two changes of xylene for 5 minutes each.[5]
- Mounting: Mount with a suitable organic mounting medium.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Gomori's Trichrome staining procedure for paraffin-embedded sections.





Gomori's Trichrome Staining Workflow for FFPE Sections

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Figure 1: Workflow for Gomori's One-Step Trichrome Staining.



Conclusion

Chromotrope FB is a cornerstone dye in diagnostic and research histology. Its role as the red component in Gomori's One-Step Trichrome stain makes it indispensable for the visualization of cytoplasm and muscle, providing critical contrast against the green or blue-stained collagen. The reliability and vibrant results of this method ensure that **Chromotrope FB** will remain a vital tool for researchers and pathologists investigating tissue architecture, fibrosis, and muscular diseases.

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